Cas no 148461-14-7 ((S)-iPr-PHOX)
(S)-iPr-PHOX Chemical and Physical Properties
Names and Identifiers
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- Oxazole,2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-, (4S)-
- (S)-(-)-2-[(2-(Diphenylphosphino)phenyl]-4-(1-methylethyl)-4,5-dihydrooxazole
- (S)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-
- (4S)-(-)-4,5-Dihydro-2-[2‘-(diphenylphosphino)phenyl]-4-isopropyloxazole
- (4S)-(-)-4,5-DIHYDRO-2-[2'-(DIPHENYLPHOSPHINO)PHENYL]-4-ISOPROPYLOXAZOLE
- (4S)-(-)-4,5-Dihydro-2-[2′-(diphenylphosphino)phenyl]-4-isopropyloxazole
- (S)-(?)-2-[2-(Diphenylphosphino)phenyl]-4,5-dihydro-4-isopropyloxazole
- (S)-(?)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline
- Diphenylphosphinophenylmethylethyldihydrooxazole
- )-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline
- (-)(4S)-2-[2-(DIPHENYLPHOSPHINO)PHENYL]-4-(2-PROPYL)OXAZOLINE
- (S)-(-)-2-[2-(DIPHENYLPHOSPHINO)PHENYL]-4-ISOPROPYL-2-OXAZOLINE
- 2-(2-Diphenylphosphanyl-phenyl)-4-isopropyl-4,5-dihydro-oxazole
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- (4S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- (S)-(-)-2-[2-(DIPHENYLPHOSPHINO)PHENYL]-4,5-DIHYDRO-4-ISOPROPYLOXAZOLE
- (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline 97%
- Q4544860
- CS-W011786
- MFCD03427599
- (S)-iPr-PHOX
- J-008471
- SCHEMBL3954455
- Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-, (4S)-
- EX-A7846W
- (S)-2-(2-(diphenylphosphanyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- YFA46114
- (4S)-2-[2-(Diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole
- (S)-2-(2-(diphenylphosphaneyl)phenyl)-4-isopropyl-4,5-dihydrooxazole
- OUQSAXROROGQEE-JOCHJYFZSA-N
- AKOS015910446
- (S)-(+)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-1,3-oxazoline
- DB-009386
- (S)-(-)-2-[(2-(Diphenylphosphino)phenyl]-4-(1-methylethyl)-4,5-dihydrooxazole (S)-iPr-PHOX
- 9BR74U8QLZ
- 148461-14-7
- (S)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-isopropyl-2-oxazoline, >=97.0% (CHN)
- AS-73531
- (S)-(-)-2-[Diphenylphosphino)phenyl]-4-(1-methylethyl)-4,5-dihydrooxazole
- (S)-(-)-2-[2-(Diphenylphosphino)phenyl]-4-(1-isopropyl)-4,5-dihydrooxazole
- (4s)-2-(2-(diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline
- (4S)-2-[2-(diphenylphosphanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole
- C24H24NOP
- DTXSID60403391
-
- MDL: MFCD03427599
- Inchi: 1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m1/s1
- InChI Key: OUQSAXROROGQEE-JOCHJYFZSA-N
- SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC=C1C1=N[C@H](CO1)C(C)C
Computed Properties
- Exact Mass: 373.16000
- Monoisotopic Mass: 373.159551387g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 475
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5.5
- Topological Polar Surface Area: 21.6Ų
Experimental Properties
- Color/Form: White solid
- Melting Point: 85-90 °C
- Solubility: Insuluble (2.7E-4 g/L) (25 ºC),
- PSA: 35.18000
- LogP: 3.68180
- Sensitiveness: air sensitive
- Specific Rotation: -44° (c 1.4, CHCl3)
- Optical Activity: [α]20/D −48±3°, c = 1% in chloroform
- Solubility: Not determined
(S)-iPr-PHOX Security Information
- Hazard Statement: Irritant
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36-S37-S39
- FLUKA BRAND F CODES:10-23
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
(S)-iPr-PHOX Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-iPr-PHOX Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115635-500mg |
(S)-iPr-PHOX |
148461-14-7 | 98% | 500mg |
¥2860.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S115635-100mg |
(S)-iPr-PHOX |
148461-14-7 | 98% | 100mg |
¥715.90 | 2023-09-01 | |
| Chemenu | CM191465-1g |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
148461-14-7 | 95% | 1g |
$776 | 2021-08-05 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030449-100mg |
(S)-iPr-PHOX |
148461-14-7 | 99% | 100mg |
¥79 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030449-500mg |
(S)-iPr-PHOX |
148461-14-7 | 98% | 500mg |
¥10497 | 2022-09-30 | |
| ChemScence | CS-W011786-250mg |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
148461-14-7 | ≥98.0% | 250mg |
$45.0 | 2022-04-27 | |
| ChemScence | CS-W011786-1g |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole |
148461-14-7 | ≥98.0% | 1g |
$125.0 | 2022-04-27 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S62960-100mg |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole... |
148461-14-7 | 98% | 100mg |
¥2128.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S62960-500mg |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole... |
148461-14-7 | 98% | 500mg |
¥9408.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 15-1822-1g |
(S)-iPr-PHOX |
148461-14-7 | 98%(S)-iPr-PHOX | 1g |
11955CNY | 2021-05-10 |
(S)-iPr-PHOX Suppliers
(S)-iPr-PHOX Related Literature
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árpád Molnár,Attila Papp Catal. Sci. Technol. 2014 4 295
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Sheng-Suo Zhou,Jun-Hao Shen,Wen-Kai Liu,Xing-Yun Sun,Jia-Yu Song,Zheng Wang,Zheng-Hang Qi,Xing-Wang Wang Org. Chem. Front. 2023 10 2138
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Xia Zhang,Jingchao Chen,Ruhima Khan,Guoli Shen,Zhenxiu He,Yongyun Zhou,Baomin Fan Org. Biomol. Chem. 2019 17 10142
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Ren-Xiao Liang,Heng-Wei Tang,Jia-Liang Liu,Jian-Feng Xu,Ling-Jia Chen,Yi-Xia Jia Chem. Sci. 2023 14 6393
Additional information on (S)-iPr-PHOX
Introduction to (S)-iPr-PHOX and Its Significance in Modern Chemical Biology
The compound with the CAS number 148461-14-7 is a highly specialized molecule known as (S)-iPr-PHOX, which has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This introduction aims to provide a comprehensive overview of this compound, its applications, and the latest research findings that highlight its importance in pharmaceutical development and biological research.
(S)-iPr-PHOX is an enantiomerically pure form of a phosphine oxide derivative, characterized by its chiral center and isopropyl substituents. The presence of these specific structural features makes it a valuable tool in synthetic chemistry and drug design. The compound's ability to participate in various chemical reactions, including transition-metal-catalyzed transformations, has made it a subject of extensive study in the development of novel synthetic methodologies.
In recent years, the interest in chiral phosphine oxides has surged due to their role as efficient ligands in asymmetric catalysis. These ligands are particularly useful in promoting enantioselective reactions, which are crucial for the synthesis of biologically active molecules. (S)-iPr-PHOX, with its optimized steric and electronic properties, has been employed in various catalytic systems, leading to high yields and enantiomeric purity in the desired products.
One of the most notable applications of (S)-iPr-PHOX is in the field of pharmaceutical research. Its ability to facilitate complex organic transformations has enabled the synthesis of intricate molecular architectures that are otherwise challenging to achieve. This has opened new avenues for drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. The compound's role as a catalyst or intermediate in multi-step syntheses has been documented in numerous scientific publications, underscoring its versatility and utility.
The latest research on (S)-iPr-PHOX has revealed its potential in medicinal chemistry. Studies have demonstrated that this compound can be integrated into diverse pharmacophores, enhancing the efficacy and selectivity of drug candidates. For instance, researchers have explored its use in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability of (S)-iPr-PHOX to induce optimal conformational changes in target proteins has been highlighted as a key factor contributing to its success as a pharmacological tool.
Furthermore, the compound's stability under various reaction conditions has made it a preferred choice for industrial applications. Its robustness ensures consistent performance across different synthetic pathways, reducing the likelihood of side reactions and improving overall process efficiency. This reliability has been particularly valuable in large-scale manufacturing processes where precision and reproducibility are paramount.
The chemical biology community has also been intrigued by the potential of (S)-iPr-PHOX as a probe for understanding biological mechanisms. Its interaction with biological targets has been studied to gain insights into metabolic pathways and enzyme functionalities. By modulating these interactions, researchers aim to develop therapeutic strategies that can selectively interfere with disease-causing processes without affecting normal cellular functions.
In conclusion, (S)-iPr-PHOX (CAS number 148461-14-7) represents a significant advancement in chemical biology and pharmaceutical research. Its unique properties have enabled innovative approaches to synthetic chemistry, drug design, and biological studies. As research continues to uncover new applications for this compound, its importance is expected to grow further, making it an indispensable tool for scientists working at the intersection of chemistry and biology.
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